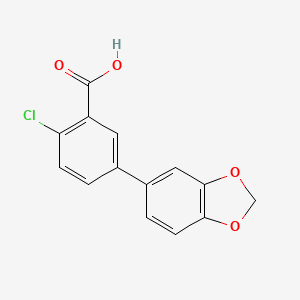

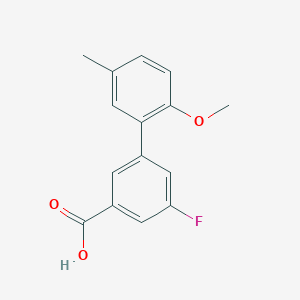

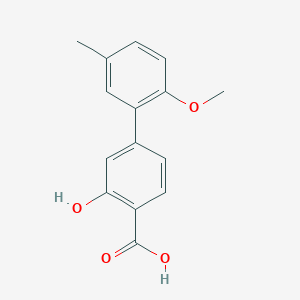

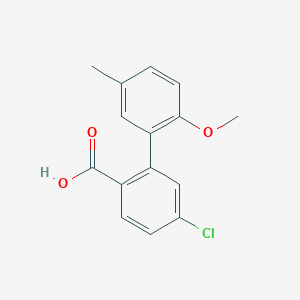

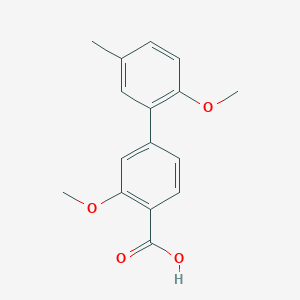

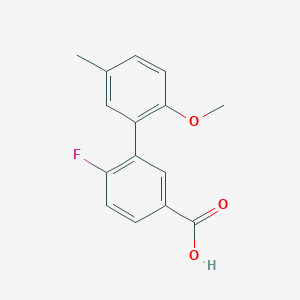

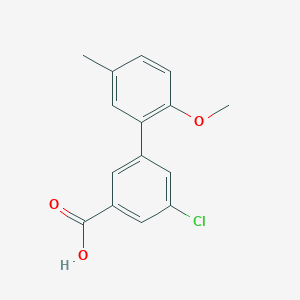

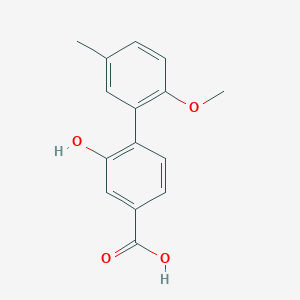

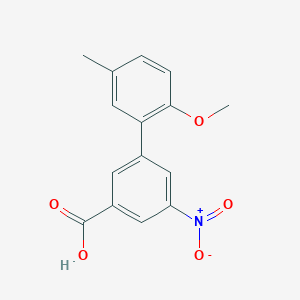

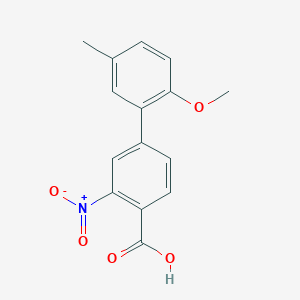

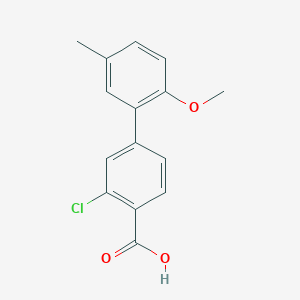

2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%

描述

2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid (2C4MMPBA) is a synthetic compound that is used in a variety of laboratory experiments and research applications. It is a white, crystalline solid with a melting point of 105-107°C. It has a molecular weight of 250.6 g/mol and is soluble in water and ethanol. 2C4MMPBA has a variety of applications in the scientific and research fields, from its use as a reagent in organic synthesis to its use in biochemical and physiological studies.

科学研究应用

2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. It is also used as a ligand for the synthesis of coordination complexes. In addition, 2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% is used in biochemical and physiological studies, as it has been shown to interact with certain proteins and enzymes.

作用机制

2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been shown to interact with a variety of proteins and enzymes, including the enzyme cyclooxygenase-2 (COX-2). It has been shown to inhibit the activity of COX-2, which is involved in the synthesis of prostaglandins. Prostaglandins are hormone-like substances that are involved in a variety of physiological processes, such as inflammation and pain. By inhibiting the activity of COX-2, 2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% can reduce inflammation and pain.

Biochemical and Physiological Effects

In addition to its ability to inhibit the activity of COX-2, 2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the metabolism of sugars. It has also been shown to inhibit the activity of the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone. In addition, 2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, anti-microbial, and anti-oxidant effects.

实验室实验的优点和局限性

2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is stable under a variety of conditions. In addition, it is soluble in water and ethanol, making it easy to use in a variety of experiments. However, 2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% can be toxic in large doses, and it can have adverse effects on the environment if it is not disposed of properly.

未来方向

There are a variety of potential future directions for research involving 2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%. For example, further studies could be conducted to explore the effects of 2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% on other proteins and enzymes, as well as its effects on other physiological processes. In addition, further studies could be conducted to explore the potential therapeutic applications of 2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%, such as its potential use as an anti-inflammatory or anti-microbial agent. Finally, further studies could be conducted to explore the potential environmental impacts of 2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%, and to develop methods for its safe disposal.

合成方法

2-Chloro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-methoxy-5-methylphenol in the presence of sodium hydroxide, followed by the reaction of the resulting product with sodium borohydride. The second step is the reaction of the intermediate product with hydrochloric acid. The resulting product is then purified by recrystallization in ethanol. The overall yield of the synthesis is approximately 95%.

属性

IUPAC Name |

2-chloro-4-(2-methoxy-5-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-9-3-6-14(19-2)12(7-9)10-4-5-11(15(17)18)13(16)8-10/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCALZHUDQJEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80689953 | |

| Record name | 3-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261933-67-8 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-methoxy-5′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261933-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。